molecular formula C11H10BrF3O B14058505 1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one

1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B14058505
M. Wt: 295.09 g/mol
InChI Key: IFIIOGLTRBKWIO-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one is a brominated aromatic ketone featuring a trifluoromethyl (-CF₃) group and a bromomethyl (-CH₂Br) substituent on a phenyl ring. Its molecular formula is C₁₁H₁₀BrF₃O, with a molecular weight of 295.10 g/mol (estimated). The compound’s structure combines electrophilic (bromomethyl) and electron-withdrawing (trifluoromethyl) groups, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C11H10BrF3O

Molecular Weight

295.09 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10BrF3O/c1-2-10(16)8-4-3-7(6-12)5-9(8)11(13,14)15/h3-5H,2,6H2,1H3

InChI Key

IFIIOGLTRBKWIO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)CBr)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : NBS (1.2 equiv), benzoyl peroxide (0.1 equiv) in carbon tetrachloride.
  • Temperature : 80°C under reflux.
  • Yield : 60–70% (reported for analogous brominations).

The reaction proceeds via a radical chain mechanism, where the methyl group’s hydrogen abstraction generates a benzyl radical, which subsequently reacts with bromine. The electron-withdrawing trifluoromethyl group slightly deactivates the ring, necessitating prolonged reaction times (12–18 hours).

Claisen-Schmidt Condensation for Ketone Formation

The Claisen-Schmidt condensation, widely used for aryl ketone synthesis, offers a route to construct the propan-1-one moiety. Here, 4-bromomethyl-2-(trifluoromethyl)benzaldehyde reacts with acetone under basic conditions to form the target compound.

Experimental Protocol

  • Aldehyde Preparation : 4-Bromomethyl-2-(trifluoromethyl)benzaldehyde is synthesized via bromination of 4-methyl-2-(trifluoromethyl)benzaldehyde using HBr and Br₂ in dichloromethane.
  • Condensation : The aldehyde (5 mmol) reacts with acetone (10 mmol) in ethanol with 40% KOH at 0–5°C.
  • Workup : The product precipitates upon ice-water quenching and is purified via silica gel chromatography.

Key Data :

  • Yield : 68% (based on analogous chalcone syntheses).
  • Side Products : Over-condensation or aldol adducts may form if stoichiometry is imbalanced.

Grignard Reaction and Oxidation Sequence

This two-step method introduces the propan-1-one group via nucleophilic addition followed by oxidation.

Step 1: Grignard Addition

4-Bromomethyl-2-(trifluoromethyl)benzaldehyde reacts with ethyl magnesium bromide to form a secondary alcohol:
$$
\text{Ar-CHO} + \text{CH}2\text{CH}2\text{MgBr} \rightarrow \text{Ar-CH(OH)-CH}2\text{CH}3
$$

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 2 hours.

Step 2: Oxidation to Ketone

The alcohol intermediate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane:
$$
\text{Ar-CH(OH)-CH}2\text{CH}3 \xrightarrow{\text{PCC}} \text{Ar-CO-CH}2\text{CH}3
$$

  • Yield : 75–80% (isolated).

Catalytic Hydrogenation and Bromination

A patent-derived strategy employs catalytic hydrogenation to dehalogenate intermediates before introducing the bromomethyl group.

Steps:

  • Hydrogenation : 4-Chloro-2-(trifluoromethyl)propiophenone undergoes Pd/C-catalyzed hydrogenation to remove chlorine.
  • Bromination : The resulting 4-methyl derivative is treated with PBr₃ or HBr/H₂O₂ to install the bromomethyl group.

Advantages :

  • Avoids radical initiators, enhancing safety.
  • Overall Yield : 55–65%.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield
Radical Bromination Straightforward, scalable Requires hazardous reagents (NBS) 60–70%
Claisen-Schmidt Mild conditions, high purity Limited to aldehydes as substrates 68%
Grignard/Oxidation High functional group tolerance Multi-step, cost-intensive 75–80%
Catalytic Hydrogenation Safe, avoids radicals Lower yield due to side reactions 55–65%

Industrial and Research Implications

Large-scale production favors the Grignard-oxidation method for its reproducibility, though radical bromination remains cost-effective for small batches. Recent advances in flow chemistry could mitigate safety risks associated with bromine handling.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the bromomethyl group.

    Oxidation Reactions: Carboxylic acids or other oxidized products.

    Reduction Reactions: Alcohol derivatives.

Scientific Research Applications

1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall activity.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogs, focusing on substituent positions and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
1-(4-Bromo-2-(trifluoromethyl)phenyl)propan-1-one 1251389-42-0 C₁₀H₈BrF₃O 281.07 Bromo at C4, CF₃ at C2 Higher electrophilicity due to bromo-CF₃ proximity; used in coupling reactions .
3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one 898761-72-3 C₁₆H₁₂BrF₃O 357.17 Bromo on separate phenyl ring Extended conjugation; potential for dual aromatic interactions in drug design .
1-[2-Bromo-4-(trifluoromethyl)phenyl]propan-1-one 1261439-52-4 C₁₀H₈BrF₃O 281.07 Bromo at C2, CF₃ at C4 Steric hindrance between substituents may reduce reactivity .
1-(4-(Trifluoromethyl)phenyl)propan-2-one Not specified C₁₀H₉F₃O 202.18 CF₃ at C4; ketone at propan-2 position Lacks bromine; simpler structure with lower molecular weight .
1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-amine 1080064-51-2 C₉H₈ClF₃N 222.61 Chloro and CF₃ on phenyl; amine group Demonstrates how halogen substitution (Cl vs. Br) affects polarity .

Key Differences

Substituent Positions :

  • Bromo and CF₃ groups in ortho (C2/C4) positions (e.g., 1251389-42-0) enhance steric and electronic effects compared to para (C4/C4') analogs (e.g., 898761-72-3) .
  • Propan-1-one vs. propan-2-one ketone positioning alters steric accessibility for nucleophilic attacks .

Physicochemical Properties: Bromine increases molecular weight and lipophilicity (logP ~2.5–3.0), enhancing membrane permeability compared to non-brominated analogs (logP ~1.8–2.2) . Trifluoromethyl groups improve metabolic stability but reduce solubility in aqueous media .

Synthetic Routes :

  • Bromination of preformed ketones (e.g., chalcone derivatives) is a common method, as seen in the synthesis of 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one using Br₂ in chloroform .
  • Coupling reactions with piperazine derivatives (e.g., MK22) utilize HOBt/TBTU activation, yielding bioactive analogs .

Pharmacological Potential

  • MK22 (RTC7) : A piperazine-containing analog (3-(thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one) showed moderate activity in CNS-targeted assays, highlighting the role of trifluoromethyl groups in enhancing blood-brain barrier penetration .
  • 4-Bromo Substituted Cathinones: Bromo analogs like 4-BMC (4-bromomethcathinone) exhibit prolonged detection windows in biological matrices due to slower metabolic degradation .

Analytical Characterization

  • UPLC-QTOF-MS : Brominated compounds (e.g., 4-BMC) require high-resolution mass spectrometry for differentiation from chloro/fluoro analogs, with detection limits as low as 0.5–1 ng/mL in blood .

Biological Activity

1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one is a synthetic organic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, including a bromomethyl and a trifluoromethyl group, this compound exhibits various biological activities that make it a candidate for further research and application in pharmacology.

  • Molecular Formula : C12H10BrF3O
  • Molecular Weight : 295.09 g/mol
  • Density : 1.472 g/cm³ (predicted)
  • Boiling Point : Approximately 285.4 °C (predicted)

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through both covalent and non-covalent binding mechanisms. The bromomethyl group can engage in covalent interactions, while the trifluoromethyl group may enhance the compound's binding affinity to target proteins, influencing their functional pathways.

Biological Activity Data

Research indicates that this compound can inhibit or activate specific biochemical pathways. The following table summarizes some of the notable biological activities observed:

Activity Target Effect Reference
HDAC6 InhibitionHistone Deacetylase 6Selective inhibition
CytotoxicityVarious Cancer Cell LinesInduces cell death
Protein InteractionNucleophilic Sites on ProteinsModulates protein function

Case Studies and Research Findings

  • Inhibition of Histone Deacetylase (HDAC6) :
    • A study highlighted that compounds similar to this compound exhibit selective inhibition of HDAC6, which is crucial in cancer therapy due to its role in regulating gene expression .
  • Cytotoxic Effects :
    • Research on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the electrophilic nature of the compound allows it to induce apoptosis through interaction with critical cellular proteins .
  • Mechanistic Insights :
    • A biochemical analysis revealed that compounds with similar structures could undergo thiol addition reactions, leading to potent cytotoxicity through mechanisms involving ferroptosis, a regulated form of necrosis .

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